MMP-2/MMP-9 Substrate

Description

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling. Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are gelatinases with overlapping but distinct substrate profiles. Both enzymes degrade type IV collagen, a key component of basement membranes, and are implicated in pathological processes such as cancer metastasis, inflammation, and fibrosis . MMP-2 and MMP-9 share structural features, including fibronectin repeats that facilitate binding to substrates like gelatin, laminin, and elastin . However, their substrate repertoires and regulatory mechanisms differ significantly, as detailed below.

Properties

IUPAC Name |

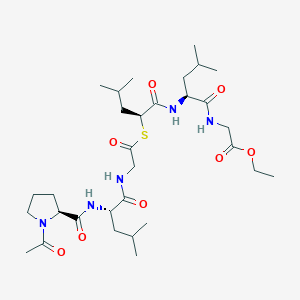

ethyl 2-[[(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIFMDRLHMGYGK-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The core structure of the MMP-2/MMP-9 substrate is a peptide sequence designed for selective cleavage by gelatinases. Solid-phase peptide synthesis (SPPS) is the predominant method, enabling stepwise assembly of amino acids on a resin support. Key steps include:

-

Resin Selection : Wang or Rink amide resins are commonly used for C-terminal amidation.

-

Amino Acid Coupling : Fmoc-protected amino acids are activated with reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine).

-

Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.

Table 1: SPPS Protocol for this compound

| Parameter | Specification |

|---|---|

| Resin | Rink amide MBHA (0.55 mmol/g) |

| Coupling Reagent | HATU/DIEA (1:2 molar ratio) |

| Deprotection Agent | Piperidine (20% in DMF, 2 × 5 min) |

| Washing Solvents | DMF, CHCl, CHOH |

Fluorophore Conjugation

A fluorogenic group (e.g., LS276 or MCA) is conjugated to the peptide to enable activity detection. In the triple-helical substrate design, lysine residues flanking the cleavage site are labeled with near-infrared (NIR) dyes.

Key Steps :

-

Dde Group Removal : Hydrazine (2% in DMF) selectively deprotects lysine ε-amino groups.

-

Dye Coupling : LS276 fluorophore is conjugated using HATU/DIEA activation at a 6:1 molar excess relative to resin-bound peptide.

-

Quenching : Triple-helix formation brings fluorophores into proximity, reducing fluorescence until enzymatic cleavage.

Table 2: Fluorophore Conjugation Conditions

| Parameter | Specification |

|---|---|

| Fluorophore | LS276 (heptamethine cyanine dye) |

| Coupling Ratio | 6:1 (dye:peptide) |

| Reaction Time | 3.5 hours at room temperature |

| Purification | Size-exclusion chromatography (G-25) |

Cleavage and Deprotection

Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) cocktails, typically containing water (5%), triisopropylsilane (2.5%), and ethanedithiol (2.5%) as scavengers. Subsequent lyophilization yields the crude peptide.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves the substrate from impurities. Gradients of acetonitrile (0.1% TFA) in water (0.1% TFA) achieve >95% purity.

Table 3: HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | C18, 5 μm, 250 × 10 mm |

| Mobile Phase | HO (0.1% TFA)/CHCN (0.1% TFA) |

| Gradient | 20–60% CHCN over 30 min |

| Flow Rate | 4 mL/min |

Mass Spectrometry Analysis

Electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight. For LS276-labeled substrate, observed m/z 5667 ([M+H]) matches theoretical m/z 5666.

Functional Validation

Enzyme Kinetics Assays

Substrate activity is validated using activated MMP-2 and MMP-9. Hydrolysis rates are monitored via fluorescence increase (λ = 780 nm, λ = 810 nm).

Table 4: Kinetic Parameters for this compound

| Enzyme | K (μM) | V (nM/s) | k/K (Ms) |

|---|---|---|---|

| MMP-2 | 2.1 ± 0.3 | 12.4 ± 1.1 | 5.9 × 10 |

| MMP-9 | 3.8 ± 0.5 | 8.7 ± 0.9 | 2.3 × 10 |

Substrate Specificity Testing

The triple-helical structure confers selectivity. In fibroblast secretomes, MMP-2 cleaves 201 unique substrates, while MMP-9 cleaves only 19 under identical conditions. Validated novel substrates include insulin-like growth factor binding protein-4 (IGFBP-4) and thrombospondin-2.

Industrial-Scale Production Considerations

Automated peptide synthesizers enhance batch consistency. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

MMP-2/MMP-9 Substrate primarily undergoes hydrolysis reactions catalyzed by MMP-2 and MMP-9. These enzymes cleave the peptide bond within the substrate, resulting in the release of the fluorophore.

Common Reagents and Conditions

Enzymes: MMP-2 and MMP-9 are the primary enzymes used to catalyze the hydrolysis of the substrate.

Buffers: The reactions are typically carried out in buffered solutions, such as Tris-HCl, to maintain optimal pH and ionic strength.

Fluorophore Detection: The release of the fluorophore is monitored using a fluorescence spectrophotometer, with excitation and emission wavelengths specific to the attached fluorophore.

Major Products

The major product of the hydrolysis reaction is the cleaved peptide fragment with the attached fluorophore. This product can be quantified to determine the activity of MMP-2 and MMP-9 in the sample .

Scientific Research Applications

Substrate Specificity and Mechanism

Recent studies have focused on the substrate specificity of MMP-2 and MMP-9. Research indicates that specific residues within the substrate influence the selectivity for these enzymes. For instance, a study identified that mutations at the P2 position of peptide substrates significantly affect their recognition by MMP-2 versus MMP-9, with Glu412 in MMP-2 being pivotal for substrate binding .

Table 1: Substrate Specificity of MMP-2 and MMP-9

| Substrate | kcat/Km (M^-1s^-1) | Selectivity for MMP-2 | Selectivity for MMP-9 |

|---|---|---|---|

| m1A11 | 3.8E-04 | High | Low |

| C15 | 8.4E-04 | High | Moderate |

Applications in Cancer Research

MMP-2 and MMP-9 are often overexpressed in various cancers, making them targets for therapeutic interventions. Studies have demonstrated that inhibiting these enzymes can reduce tumor invasion and metastasis. For example, in urinary bladder cancer, elevated levels of MMP-2 and MMP-9 correlate with tumor aggressiveness .

Case Study: Urinary Bladder Cancer

In a study involving tissue samples from patients with low-grade and high-grade bladder cancer:

- Findings : Increased activity of both MMPs was observed in cancerous tissues compared to controls.

- Implications : These findings suggest potential biomarkers for cancer progression and targets for treatment .

Role in Muscle Adaptation

Recent research has also explored the role of MMPs in muscle adaptation to exercise. A study on rats revealed that training led to an upregulation of active MMP-2 in the nucleus of slow-twitch muscle fibers, while MMP-9 activity increased in the cytoplasm .

Table 2: Distribution of MMP Activity Post-exercise

| Muscle Type | Active MMP-2 Localization | Active MMP-9 Localization |

|---|---|---|

| Slow-twitch (Sol) | Nuclear | Cytoplasmic |

| Fast-twitch (EDL) | Not significant | Not significant |

Therapeutic Potential of Inhibitors

The development of inhibitors targeting MMP-2 and MMP-9 has gained attention as a therapeutic approach in various diseases. Natural compounds have shown promise in inhibiting these enzymes effectively. For instance, extracts from certain brown algae have demonstrated significant inhibition of both MMPs while reducing cell migration associated with cancer metastasis .

Case Study: Natural Inhibitors

In a study examining the effects of Sargassum horneri on fibrosarcoma cells:

Mechanism of Action

The mechanism of action of MMP-2/MMP-9 Substrate involves the specific recognition and cleavage of the peptide bond by MMP-2 and MMP-9. These enzymes bind to the substrate through their catalytic domain, which contains a zinc ion that facilitates the hydrolysis of the peptide bond. The cleavage of the bond releases the fluorophore, which can be detected and quantified .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Catalytic Activity

| Substrate/Catalytic Feature | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) |

|---|---|---|

| Primary Substrates | Gelatins, collagens IV, V, VI, VII, X, XI | Gelatins, collagens IV, V, XIV |

| Collagenase Activity | Yes (cleaves fibrillar collagens) | No |

| Elastase Activity | Yes | Limited |

| Activation of Pro-MMP-9 | Directly activates pro-MMP-9 via cleavage | Requires exogenous activators (e.g., MMP-2) |

| Post-Translational Modifications | Phosphorylation modulates activity | Sialylation alters charge and activity |

- MMP-2 exhibits broader substrate diversity, including fibrillar collagens (e.g., types V, VII), and demonstrates collagenase activity absent in MMP-9 .

- MMP-9 is uniquely regulated by sialylation, which affects its isoelectric point (pI) and enzymatic efficiency, as observed in multiple sclerosis (MS) sera .

- MMP-2 can activate pro-MMP-9, creating a regulatory cascade in tumor microenvironments .

Structural and Functional Heterogeneity

- MMP-9 exists in multiple isoforms: pro-MMP-9 (92 kDa), activated MMP-9 (82 kDa), and a truncated 65 kDa form associated with inflammatory pathologies like MS . The 65 kDa MMP-9 is resistant to tissue inhibitors of metalloproteinases (TIMPs) .

- MMP-2 primarily exists as a 72 kDa pro-enzyme and a 62 kDa active form.

Disease-Specific Roles

- Cancer: MMP-2 is predominantly expressed by stromal cells in hepatocellular carcinoma (HCC), while MMP-9 localizes to neoplastic cells . In gastric cancer, MMP-2 upregulation (28.8% of cases) is more significant than MMP-9 (11%) .

- Neurological Disorders: MMP-9 is elevated in MS sera, with sialylated isoforms linked to blood-brain barrier disruption .

Inhibitor Sensitivity

- MMP-2 and MMP-9 display differential responses to inhibitors. For example:

Clinical and Prognostic Value

- In breast cancer, postoperative decreases in pro-MMP-9 correlate with longer disease-free survival, while pro-MMP-2 reduction lacks prognostic significance .

- MMP-9 activity is critical in venous thrombus resolution, with TLR4-deficient mice showing impaired MMP-9 activation .

Data Tables

Table 1: Substrate Profiles of MMP-2 vs. MMP-9

| Substrate | MMP-2 Cleavage Efficiency | MMP-9 Cleavage Efficiency | Reference |

|---|---|---|---|

| Type IV Collagen | High (Km = 0.8 µM) | Moderate (Km = 1.2 µM) | |

| Gelatin | High | High | |

| Elastin | Moderate | Low | |

| Laminin-5 | Yes | No |

Table 2: Disease-Associated Expression Patterns

Key Research Findings

MMP-2 vs. MMP-9 Substrate Repertoire :

- MMP-2 cleaves 3× more substrates than MMP-9 under identical conditions, as shown by iTRAQ-TAILS proteomics .

- MMP-2’s "selectome" includes unique sequences absent in MMP-9, quantified via phage display and information theory .

Post-Translational Regulation :

- MMP-9’s sialylation in MS sera increases its acidic isoforms (pI 4.2–4.4), enhancing pathogenic activity .

- MMP-2 phosphorylation at serine residues modulates its activation in autoimmune disorders .

Therapeutic Targeting: Co-inhibition of MMP-2/MMP-9 by miR-296-3p/FOXCUT suppresses choroidal melanoma metastasis . MMP-9-specific inhibitors may be more effective in neuroinflammatory diseases due to its sialylation-driven activity .

Biological Activity

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, play crucial roles in various physiological and pathological processes through their substrate interactions. This article explores the biological activity of MMP-2 and MMP-9 substrates, highlighting their substrate specificity, functional implications in disease, and regulatory mechanisms.

Overview of MMP-2 and MMP-9

MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are two closely related enzymes that primarily degrade components of the extracellular matrix (ECM). They are secreted as inactive proenzymes and require activation to exert their proteolytic functions. Both enzymes are involved in critical processes such as tissue remodeling, wound healing, inflammation, and tumor progression.

Substrate Specificity

The substrate specificity of MMPs is determined by their unique structural features. Recent studies have identified distinct substrate recognition profiles for MMP-2 and MMP-9:

- Substrate Groups : Substrates can be categorized into different groups based on selectivity:

- Group I : Non-selective substrates recognized by both MMPs.

- Group II : Highly selective for MMP-2 (8 to 200-fold more than MMP-9).

- Group III : Intermediate selectivity.

- Group IV : Specific to MMP-9.

The P(2) residue within substrates plays a pivotal role in determining selectivity. For instance, mutations at this position significantly alter the binding affinity for either enzyme .

| Substrate Group | Selectivity for MMP-2 | Selectivity for MMP-9 |

|---|---|---|

| Group I | Low | Low |

| Group II | High (8–200 fold) | Low |

| Group III | Moderate | Moderate |

| Group IV | Low | High |

Role in Disease

MMP-2 and MMP-9 are implicated in various diseases, including cancer, chronic inflammatory conditions, and cardiovascular diseases. Their activity is associated with:

- Tumor Progression : Elevated levels of these enzymes facilitate tumor invasion and metastasis by degrading ECM components .

- Inflammation : In allergic responses, such as asthma, MMPs help modulate inflammatory cell migration and activation .

- Aging : Studies on long-living individuals indicate a correlation between MMP activity levels and age-related health outcomes .

Case Studies

- Cancer Progression : In urinary bladder cancer, both MMP-2 and MMP-9 showed significantly increased activity compared to control tissues. The expression levels correlated with tumor grade, suggesting their potential as biomarkers for cancer diagnosis . MMP Activity in Bladder Cancer

- Allergic Lung Disease : Research demonstrated that mice deficient in both MMP-2 and MMP-9 exhibited impaired clearance of inflammatory cells from the lungs after allergen exposure, underscoring the importance of these enzymes in respiratory health .

Regulatory Mechanisms

The activity of MMPs is tightly regulated at multiple levels:

- Gene Expression : Transcriptional regulation influences the synthesis of pro-MMPs.

- Pro-enzyme Activation : Activation involves proteolytic cleavage of pro-MMPs to their active forms.

- Inhibition : Tissue inhibitors of metalloproteinases (TIMPs) bind to active forms of MMPs, preventing substrate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.